molecular formula C17H13BrFN3O2 B2589662 4-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946295-25-6

4-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2589662
CAS RN: 946295-25-6
M. Wt: 390.212
InChI Key: BEIHHOBBYOKDCK-UHFFFAOYSA-N
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Description

The compound “4-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule. It contains a fluorobenzyl group, a bromophenyl group, and a triazole group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the fluorobenzyl and bromophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the triazole ring likely serving as the core of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the halogen atoms (fluorine and bromine) and the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the triazole ring could affect its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A range of triazole derivatives, including those with 4-fluorobenzyl groups, have been synthesized through various chemical reactions. For example, compounds with α-ketoester functionality and phenyl substituents have been synthesized, characterized by spectroscopic and X-ray methods, and analyzed for their molecular interactions using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). Such detailed characterizations facilitate understanding of the molecular structures and interactions important for further applications in medicinal chemistry and materials science.

  • Crystallography and Molecular Interaction : The crystal structures of triazole derivatives have been extensively studied, revealing the importance of non-classical intermolecular hydrogen bonds in their crystalline forms. These studies provide insights into the molecular conformations and interaction patterns that could influence the physical properties and biological activities of these compounds (Chia et al., 2014).

Biological Activities

  • Antimicrobial and Antioxidant Properties : Benzimidazole derivatives containing triazole rings have been investigated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some compounds showed significant activities, suggesting their potential as therapeutic agents (Menteşe et al., 2015).

  • Anticonvulsant Activity : Novel triazolone derivatives have been synthesized and evaluated for their anticonvulsant activities, showing promising results compared to existing medications. Such findings are crucial for the development of new anticonvulsant drugs (Zheng et al., 2013).

  • Diuretic Activity : Research into 1,2,4-triazole derivatives has also revealed compounds with diuretic and antidiuretic effects, highlighting the diverse biological activities that these molecules can exhibit (Kravchenko, 2018).

  • Anticancer Agents : The synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles from triazole precursors and their screening for anticancer properties have identified compounds with in vitro anticancer activity, underscoring the potential of triazole derivatives in cancer therapy (Bhat et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential uses, and safety profile .

properties

IUPAC Name

(4-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN3O2/c1-11-16(17(23)24-10-12-2-6-14(19)7-3-12)20-21-22(11)15-8-4-13(18)5-9-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIHHOBBYOKDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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